physicochemical properties of nickel sulphate hexahydrate
physicochemical properties of nickel sulphate hexahydrate
An In-depth Technical Guide to the Physicochemical Properties of Nickel Sulphate Hexahydrate
Introduction
Nickel (II) sulphate hexahydrate (NiSO₄·6H₂O) is an inorganic compound of significant industrial and scientific importance.[1] As a primary source of the Ni²⁺ ion, it is a cornerstone in electroplating and the manufacturing of nickel-cadmium and nickel-metal hydride batteries.[1][2][3][4][5] For researchers, scientists, and professionals in drug development, a thorough understanding of its physicochemical properties is crucial for its application as a precursor in the synthesis of nickel-based catalysts, pigments, and potentially novel therapeutic or diagnostic agents.[1][6][7][8] This guide provides a comprehensive overview of the core properties of nickel sulphate hexahydrate, detailed experimental protocols for its characterization, and a summary of its toxicological profile.
Core Physicochemical Properties
The fundamental properties of nickel sulphate hexahydrate are summarized below. This data is essential for laboratory handling, experimental design, and process optimization.
Table 1: Summary of Physicochemical Properties of Nickel Sulphate Hexahydrate
| Property | Value | References |
| Chemical Formula | NiSO₄·6H₂O | [9][10] |
| Molar Mass | 262.85 g/mol | [1][2][9][10] |
| Appearance | Blue or emerald-green crystals | [6][9][10][11] |
| Density | 2.07 g/cm³ | [1][2][9][10] |
| Melting Point | 53 °C (127.9 °F) (transition point) | [1][9][10][11] |
| Boiling Point | Decomposes at 100 °C (loses water) | [1][10] |
| Decomposition Temp. | > 800 °C (decomposes to NiO and SO₃) | [10] |
| Water Solubility | 625 g/L at 20 °C; Highly soluble | [1][12] |
| Other Solvents | Insoluble in ethanol (B145695) and ammonia | [1][11][13] |
| pH of Solution | ~4.5 (in aqueous solution) | [1][13][14] |
| Crystal Structure | Tetragonal (α-form); Monoclinic (β-form) | [1][6][9][15] |
Crystal Structure and Morphology
Nickel sulphate hexahydrate primarily exists in two crystalline forms: a blue tetragonal modification (α-form) and a green monoclinic modification (β-form).[6][9][15] The common tetragonal form, known as the mineral retgersite, crystallizes from aqueous solutions between 30.7 and 53.8 °C.[1] X-ray crystallography studies reveal that its structure consists of octahedral [Ni(H₂O)₆]²⁺ complex cations, where the nickel ion is coordinated by six water molecules.[1][16] These complexes are linked to sulphate anions (SO₄²⁻) through hydrogen bonds.[1] The alpha-form converts to the beta-form at approximately 53.3 °C.[9][14]
Stability and Reactivity
Under standard conditions, nickel sulphate hexahydrate is a stable, though somewhat efflorescent (loses water to the atmosphere), crystalline solid.[6][12] Its reactivity is largely dictated by temperature and contact with incompatible substances.
Thermal Decomposition: The compound is thermally sensitive. Upon heating, it undergoes a multi-stage decomposition process. It begins to lose its water of crystallization around 100 °C and becomes the greenish-yellow anhydrous salt at approximately 280 °C.[9][10][17] At temperatures above 840 °C, the anhydrous salt decomposes, emitting toxic fumes of sulfur oxides and leaving behind nickel oxide (NiO).[1][9][10][18]
Incompatibilities: Nickel sulphate hexahydrate is incompatible with strong acids.[6][9][12] It can react violently with powdered aluminum or magnesium at elevated temperatures.[6][9] It should also be kept away from sulfur, wood, and other combustible materials.[6][9][12]
Toxicological Profile
For professionals in drug development and related fields, understanding the toxicological profile of any chemical is paramount. Nickel sulphate hexahydrate is classified as toxic and carcinogenic.
Acute Effects and Health Hazards: Exposure can cause significant irritation to the skin, eyes, and respiratory tract.[9][19] It is a known skin sensitizer (B1316253) and can lead to a form of dermatitis commonly referred to as "nickel itch".[9][20] Ingestion is harmful and can lead to symptoms such as nausea, vomiting, and headache.[20] The acute oral LD50 in rats is reported to be 264 mg/kg.[18][19]
Chronic Effects and Carcinogenicity: Prolonged or repeated inhalation is a primary concern, as it can cause chronic respiratory irritation and damage to the lungs.[19][21] Nickel sulphate is classified as a human carcinogen by multiple agencies when inhaled.[18][19][21][22][23]
Table 2: Summary of Toxicological Data
| Parameter | Value / Classification | References |
| Acute Oral Toxicity (LD50, Rat) | 264 - 361 mg/kg | [18][19][21] |
| Health Hazards | Skin/eye/respiratory irritant, Skin sensitizer | [9][19][20][22] |
| IARC Classification | Group 1 (Carcinogenic to humans) | [19][21] |
| NTP Classification | Known to be a human carcinogen | [19][21] |
| ACGIH Classification | A1 (Confirmed human carcinogen) | [19][21] |
Experimental Protocols
Detailed and reproducible experimental methods are essential for research and development. The following section outlines protocols for the synthesis and characterization of nickel sulphate hexahydrate.
Experimental Protocol 1: Synthesis via Acid-Base Neutralization [8]
-
Objective: To synthesize nickel sulphate hexahydrate crystals from nickel oxide and sulfuric acid.
-
Materials: Nickel (II) oxide (NiO) powder, dilute sulfuric acid (H₂SO₄, ~2 M), distilled water, beaker, stirring rod, heating plate, filtration apparatus (Buchner funnel), crystallizing dish.
-
Methodology:
-
Gently heat the dilute sulfuric acid in a beaker to approximately 80 °C. Do not boil.
-
Slowly and incrementally add nickel (II) oxide powder to the hot acid while stirring continuously.
-
Continue adding NiO until the effervescence ceases and a small amount of unreacted black powder remains at the bottom. This indicates the acid has been fully neutralized.
-
Hot-filter the resulting green solution using a Buchner funnel to remove any unreacted NiO and other solid impurities.
-
Transfer the clear green filtrate to a clean crystallizing dish.
-
Cover the dish loosely and allow it to cool slowly to room temperature. Blue-green crystals will form as the solution cools and evaporates.
-
Once a sufficient crop of crystals has formed, collect them by vacuum filtration.
-
Wash the crystals sparingly with a small amount of cold distilled water to remove any residual acid.
-
Allow the crystals to air dry on a watch glass.
-
Experimental Protocol 2: Structural Characterization by Powder X-ray Diffraction (PXRD) [16]
-
Objective: To confirm the crystal structure and phase purity of the synthesized nickel sulphate hexahydrate.
-
Methodology:
-
Finely grind a small sample of the synthesized crystals into a homogeneous powder using an agate mortar and pestle.
-
Mount the powder onto a sample holder according to the instrument's specifications.
-
Place the sample holder into the powder X-ray diffractometer.
-
Collect the diffraction pattern over a 2θ range of 10° to 80°, using a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Analyze the resulting diffractogram by comparing the peak positions (2θ values) and intensities to a standard reference pattern for tetragonal nickel sulphate hexahydrate from a crystallographic database (e.g., ICDD).
-
Experimental Protocol 3: Thermal Analysis by TGA/DSC [16]
-
Objective: To investigate the thermal stability and dehydration behavior of the synthesized crystals.
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into an alumina (B75360) or platinum crucible.
-
Place the crucible into a simultaneous thermal analyzer (STA) capable of performing both thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min under an inert atmosphere (e.g., nitrogen).
-
Analyze the TGA curve for mass loss steps corresponding to the loss of water molecules.
-
Analyze the DSC curve for endothermic or exothermic peaks associated with phase transitions and dehydration events.
-
Conclusion
Nickel sulphate hexahydrate is a compound with well-defined but complex physicochemical properties. Its utility in diverse fields, from industrial electroplating to laboratory synthesis, is underscored by its high solubility, distinct crystalline nature, and predictable reactivity. For researchers and drug development professionals, a comprehensive knowledge of its properties, handling requirements, and significant toxicity is essential for safe and effective application in experimental design and as a precursor material for advanced applications. The experimental protocols provided herein offer a standardized approach to its synthesis and characterization, ensuring reproducibility and quality control in a research setting.
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